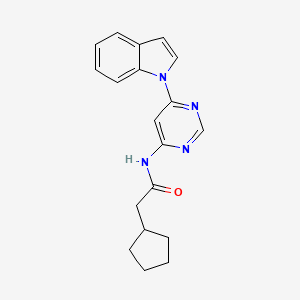
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Molecular Structure Analysis
The molecular formula of “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” is C21H20N6OS . It has a molecular weight of 404.5 g/mol . The compound contains a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings .
Physical And Chemical Properties Analysis
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . Its topological polar surface area is 104 Ų . The compound has a complexity of 579 .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : Compounds structurally related to the one have been synthesized and assessed for their antimicrobial activities. For instance, pyrimidino derivatives have shown promising results against various microbes, demonstrating the potential of these compounds in developing new antimicrobial agents. The antimicrobial activity of these compounds is attributed to the synergism between indole and benzene nuclei when combined in a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017).
Design and Synthesis for Antioxidant Activities : The design and synthesis of novel 1H-3-Indolyl derivatives as significant antioxidants demonstrate the potential of pyrimidine derivatives in mitigating oxidative stress, which is a critical factor in various diseases. These compounds were evaluated for their antioxidant activities, with some showing higher efficacy than standard antioxidants, highlighting their therapeutic potential in oxidative stress-related conditions (Aziz et al., 2021).
Anticancer Applications
- Synthesis of New Compounds as Potential Anticancer Agents : Pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, showing moderate to high activity against various cancer cell lines. These findings suggest the potential of pyrimidine derivatives in cancer therapy, especially when considering their structural diversity and the possibility of targeting multiple pathways involved in cancer progression (Abdelhamid et al., 2016).
Anti-inflammatory Applications
- Evaluation of Analgesic and Anti-Inflammatory Activities : Research into pyrimidine derivatives has also explored their anti-inflammatory and analgesic properties. These studies have identified compounds with significant activity and minimal ulcerogenic action, suggesting their potential as safer alternatives to traditional NSAIDs. The relationship between structure and activity in these compounds could guide the development of new therapeutics for managing pain and inflammation (Rajashree & Harinath, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(11-14-5-1-2-6-14)22-17-12-18(21-13-20-17)23-10-9-15-7-3-4-8-16(15)23/h3-4,7-10,12-14H,1-2,5-6,11H2,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDMLNPXFSBTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
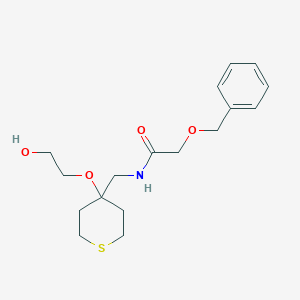
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)
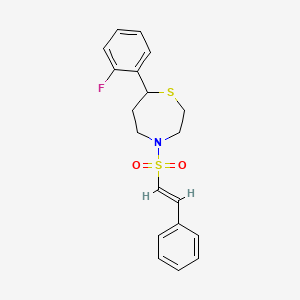
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
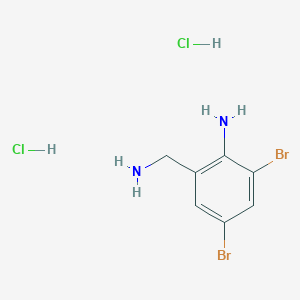
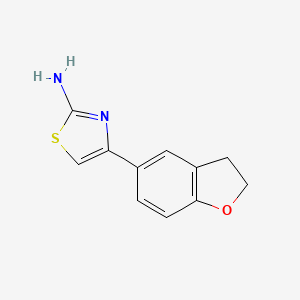
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)